molecular formula C7H10O7 B607660 Glucoascorbic acid, D- CAS No. 26566-39-2

Glucoascorbic acid, D-

Cat. No. B607660
CAS RN: 26566-39-2
M. Wt: 206.15
InChI Key: ILBBPBRROBHKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoascorbic acid, L- is a bioacive chemical.

Scientific Research Applications

Cancer Research

Glucoascorbic acid, a derivative of ascorbic acid, has been studied for its effects on various types of cancer. Research in the 1950s showed that diets containing glucoascorbic acid could retard the growth of certain carcinomas in rats and mice (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1953). Another study in 1954 found that glucoascorbic acid prolonged the lifespan of leukemic mice and reduced the incidence of leukemia when administered with cortisone (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1954).

Nutrition and Toxicology

Glucoascorbic acid has also been explored in nutritional and toxicological contexts. A 1943 study showed that it induced a scurvy-like condition in mice, not prevented by ascorbic acid but resolved by removing glucoascorbic acid from the diet (Woolley & Krampitz, 1943). Further research in 1957 demonstrated that the toxic effects of glucoascorbic acid in rats could be counteracted by the ingestion of alfalfa and other plants (Ershoff, 1957).

Biochemical Studies

Biochemical studies have shed light on the role of glucoascorbic acid in various cellular processes. For instance, research has found that GLUT1 and GLUT3 isoforms are specific glucose transporter isoforms that mediate the transport of dehydroascorbic acid, a derivative of glucoascorbic acid (Rumsey et al., 1997). Additionally, studies on GLUT4 have revealed its role in the transport of dehydroascorbic acid in skeletal muscle and adipocytes (Andrisse et al., 2013).

Neurological Research

The impact of glucoascorbic acid on neurological function has been explored, with studies showing stereospecific effects on dopamine receptor binding (Tolbert, Morris, Spollen, & Ashe, 1992). This suggests potential implications for the compound in neurological disorders or treatments.

Vitamin C Transport

Glucoascorbic acid has also been linked to vitamin C transport. Research indicates that dehydroascorbic acid, its oxidized form, is transported into the brain via glucose transporters, defining a mechanism for vitamin C acquisition by the brain (Agus et al., 1997).

properties

CAS RN

26566-39-2

Product Name

Glucoascorbic acid, D-

Molecular Formula

C7H10O7

Molecular Weight

206.15

IUPAC Name

3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one

InChI

InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2

InChI Key

ILBBPBRROBHKQL-UHFFFAOYSA-N

SMILES

O=C(O1)C(O)=C(O)C1C(O)C(O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Glucoascorbic acid, L-;  L-Glucoascorbic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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